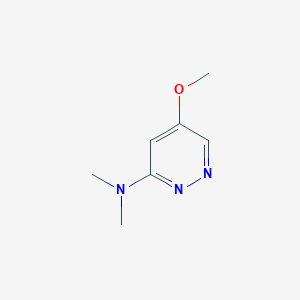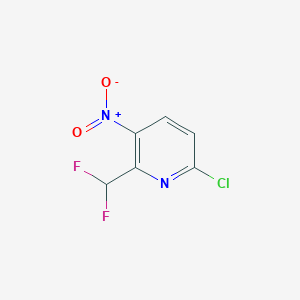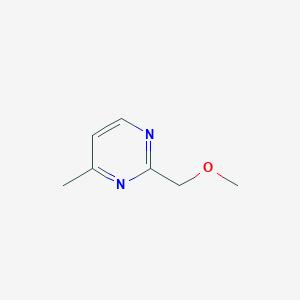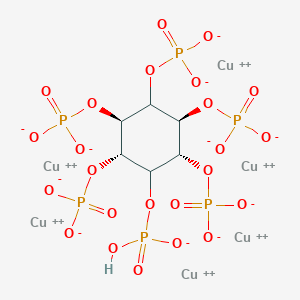
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt, also known as phytic acid copper salt, is a complex compound derived from myo-inositol hexakisphosphate (IP6) and copper ions. myo-Inositol hexakisphosphate is a naturally occurring carbohydrate widely distributed in plants, particularly in seeds and grains. It plays a crucial role in phosphorus storage and regulation in plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt typically involves the reaction of myo-inositol hexakisphosphate with copper ions. One common method is to dissolve myo-inositol hexakisphosphate in water and then add a copper salt, such as copper sulfate, under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is purified through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where myo-inositol hexakisphosphate and copper salts are mixed under controlled conditions. The product is then subjected to purification steps, including filtration, washing, and drying, to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt undergoes several types of chemical reactions, including:
Complexation Reactions:
Oxidation-Reduction Reactions: The copper ions in the compound can participate in redox reactions, which can be utilized in various catalytic processes.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as zinc sulfate, iron chloride, and magnesium sulfate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Oxidation-Reduction Reactions: Reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide can be used in these reactions.
Major Products Formed
Complexation Reactions: The major products are metal-inositol complexes with varying properties depending on the metal ion used.
Hydrolysis: The primary products are inorganic phosphate and myo-inositol.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include reduced or oxidized forms of the compound and other by-products.
Wissenschaftliche Forschungsanwendungen
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt involves its interaction with various molecular targets and pathways:
Phosphate Metabolism: The compound acts as a phosphate donor and regulator, influencing various biochemical processes.
Metal Ion Chelation: By forming complexes with metal ions, it can modulate the availability and activity of these ions in biological systems.
Signaling Pathways: It can interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
myo-Inositol Hexakisphosphate (IP6): The parent compound of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt, known for its role in phosphate storage and regulation.
Phytic Acid: Another name for myo-inositol hexakisphosphate, commonly found in plant seeds and grains.
Inositol Polyphosphates: A group of compounds with varying numbers of phosphate groups attached to the inositol ring, involved in diverse cellular functions.
Uniqueness
Its dual role as a phosphate donor and metal ion chelator sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H7Cu6O24P6+ |
|---|---|
Molekulargewicht |
1030.2 g/mol |
IUPAC-Name |
hexacopper;[(1R,2S,4R,5S)-3-[hydroxy(oxido)phosphoryl]oxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-11/t1-,2-,3?,4?,5-,6-;;;;;; |
InChI-Schlüssel |
GSTJMZSVSXIKES-ZOEUYTOKSA-C |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
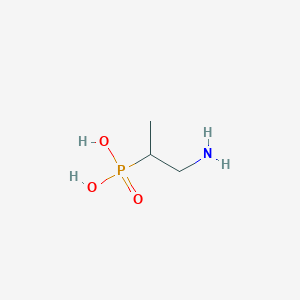

![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
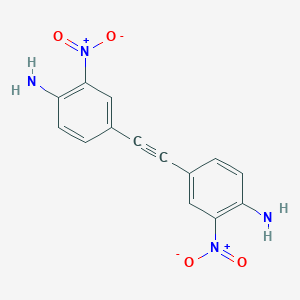

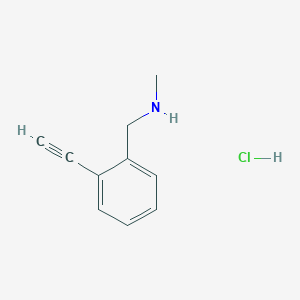
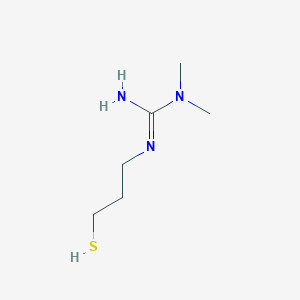
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
